A-methyl-, methyl ester
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Overview
Description
A-methyl-, methyl ester is a type of ester, a class of organic compounds derived from carboxylic acids and alcohols. Esters are known for their pleasant fragrances and are widely used in the flavor and fragrance industry. They also play significant roles in various biological processes and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
A-methyl-, methyl ester can be synthesized through several methods:
Fischer Esterification: This is a common method where a carboxylic acid reacts with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid.
Reaction with Acid Chlorides: Another method involves the reaction of a carboxylic acid chloride with methanol in the presence of a base, such as pyridine.
Transesterification: This method involves the exchange of the alkoxy group of an ester with another alcohol.
Industrial Production Methods
Industrially, this compound is produced using large-scale esterification processes. These processes often involve continuous reactors where the reactants are continuously fed, and the products are continuously removed. This method ensures high efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
A-methyl-, methyl ester undergoes several types of chemical reactions:
Reduction: Esters can be reduced to primary alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Transesterification: As mentioned earlier, esters can undergo transesterification reactions with other alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Transesterification: Acid or base catalysts with alcohols.
Major Products Formed
Hydrolysis: Carboxylic acid and alcohol.
Reduction: Primary alcohol.
Transesterification: New ester and alcohol.
Scientific Research Applications
A-methyl-, methyl ester has a wide range of applications in scientific research:
Chemistry: Used as intermediates in organic synthesis and as solvents in various chemical reactions.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Utilized in the synthesis of pharmaceuticals and as a component in drug delivery systems.
Industry: Used in the production of biodiesel, where fatty acid methyl esters are key components.
Mechanism of Action
The mechanism of action of A-methyl-, methyl ester involves its interaction with various molecular targets and pathways. For instance, in hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions, leading to the formation of carboxylic acid and alcohol . In reduction reactions, the ester is reduced to a primary alcohol through the transfer of hydride ions from the reducing agent .
Comparison with Similar Compounds
A-methyl-, methyl ester can be compared with other esters such as:
Methyl acetate: Similar in structure but differs in the alkyl group attached to the ester oxygen.
Ethyl acetate: Another common ester with a different alkyl group, used widely as a solvent.
Methyl butyrate: Known for its fruity odor, used in flavorings.
These compounds share similar chemical properties but differ in their physical properties and specific applications.
Properties
Molecular Formula |
C11H13BrO2 |
---|---|
Molecular Weight |
257.12 g/mol |
IUPAC Name |
methyl 3-bromo-3-phenylbutanoate |
InChI |
InChI=1S/C11H13BrO2/c1-11(12,8-10(13)14-2)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 |
InChI Key |
MITZCPBSJIJUQT-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)OC)(C1=CC=CC=C1)Br |
Origin of Product |
United States |
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